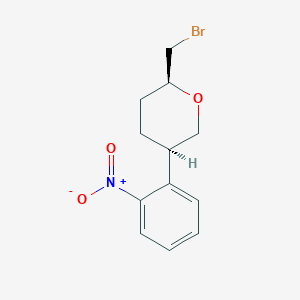
(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is a chiral compound with significant interest in the field of organic chemistry. This compound features a bromomethyl group and a nitrophenyl group attached to an oxane ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane typically involves the bromination of a suitable precursor. One common method is the bromination of (2S,5R)-2-methyl-5-(2-nitrophenyl)oxane using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The oxane ring can undergo oxidation to form corresponding lactones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted oxane derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of lactones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity or function. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules, while the nitrophenyl group can participate in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5R)-2-(Chloromethyl)-5-(2-nitrophenyl)oxane
- (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane
- (2S,5R)-2-(Hydroxymethyl)-5-(2-nitrophenyl)oxane
Uniqueness
(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H14BrNO3 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
(2S,5R)-2-(bromomethyl)-5-(2-nitrophenyl)oxane |
InChI |
InChI=1S/C12H14BrNO3/c13-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)14(15)16/h1-4,9-10H,5-8H2/t9-,10-/m0/s1 |
InChI-Schlüssel |
ZUKYRVGTGXLAON-UWVGGRQHSA-N |
Isomerische SMILES |
C1C[C@H](OC[C@H]1C2=CC=CC=C2[N+](=O)[O-])CBr |
Kanonische SMILES |
C1CC(OCC1C2=CC=CC=C2[N+](=O)[O-])CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


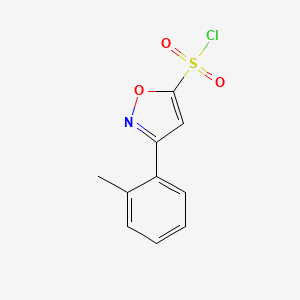
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
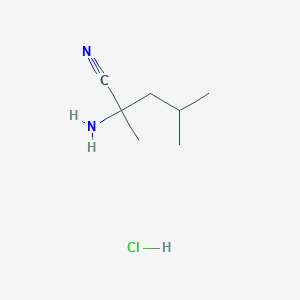
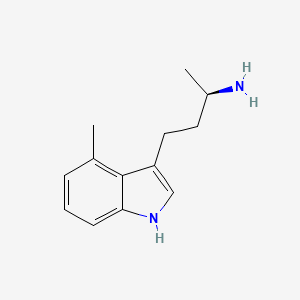
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)

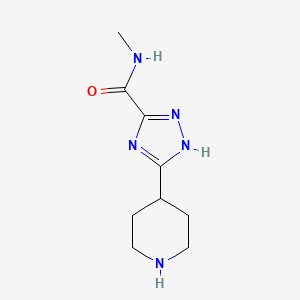
![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)
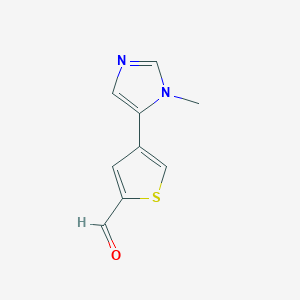
![1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13225628.png)
![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B13225646.png)
